

"Methyl 4-chloroquinazoline-8-carboxylate" stability and storage conditions

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Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-8-carboxylate

Cat. No.: B1318875

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Technical Support Center: Methyl 4-chloroquinazoline-8-carboxylate

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Methyl 4-chloroquinazoline-8-carboxylate** (CAS No. 903130-01-8), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 4-chloroquinazoline-8-carboxylate?

There are conflicting recommendations from various suppliers. To ensure maximum stability and longevity of the compound, we recommend a cautious approach. Store the compound at 2-8°C, sealed tightly in a dry environment. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from moisture and air.

Q2: My compound appears clumpy or discolored. Is it still usable?

Clumping may indicate moisture absorption. Discoloration could suggest degradation. Before use, it is best to assess the purity of the compound using an appropriate analytical method, such as TLC, LC-MS, or NMR. If significant impurities are detected, the compound may not be suitable for your experiment, as impurities can interfere with reactions and lead to inconsistent results.

Q3: The compound is not dissolving. What solvents can I use?

Specific solubility data for **Methyl 4-chloroquinazoline-8-carboxylate** is not widely published. However, based on the solubility of structurally similar quinazoline derivatives, polar aprotic solvents are a good starting point. Try solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).^[1] For reactions, tetrahydrofuran (THF) and 1,4-dioxane have also been used for related compounds.^[1] Gentle heating may aid dissolution, but be mindful of potential degradation at elevated temperatures. Always start with a small amount to test solubility before committing your entire sample.

Q4: My nucleophilic substitution reaction with this compound is failing or giving a very low yield. What should I do?

Failures in nucleophilic aromatic substitution (S_NAr) reactions involving 4-chloroquinazolines are often due to a few common factors. The 4-position on the quinazoline ring is activated for nucleophilic attack, but success depends on proper reaction setup.^{[2][3]}

Refer to the troubleshooting workflow below (Figure 2) and consider the following:

- **Moisture:** This is a primary cause of failure. The chloroquinazoline starting material can be hydrolyzed by water, and many nucleophiles (especially amines) can be protonated, reducing their nucleophilicity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
- **Nucleophile Reactivity:** Weakly nucleophilic reagents may require more forcing conditions, such as higher temperatures or the use of a catalyst. Conversely, highly reactive nucleophiles might lead to side products.
- **Base:** If your nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required to neutralize the HCl generated during the reaction. Ensure the base is dry and compatible with your substrate.

- **Temperature:** Many SNAr reactions require heating. If the reaction is not proceeding at room temperature, gradually increase the temperature. Microwave irradiation has been shown to be effective for similar reactions, often leading to shorter reaction times and higher yields.

Data Presentation

Table 1: Summary of Supplier Storage Recommendations

Supplier / Data Source	Recommended Storage Temperature	Other Conditions
BLD Pharm	2-8°C	Sealed in dry.[4]
CP Lab Safety	Room temperature	N/A[5]
MySkinRecipes	Room temperature	N/A[6]
Fisher Scientific (for 4-Chloroquinazoline)	Room temperature	Keep container tightly closed in a dry and well-ventilated place. Keep under nitrogen.[7]

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the reaction of **Methyl 4-chloroquinazoline-8-carboxylate** with a primary or secondary amine. Note: This is a representative method and may require optimization for specific substrates.

Materials:

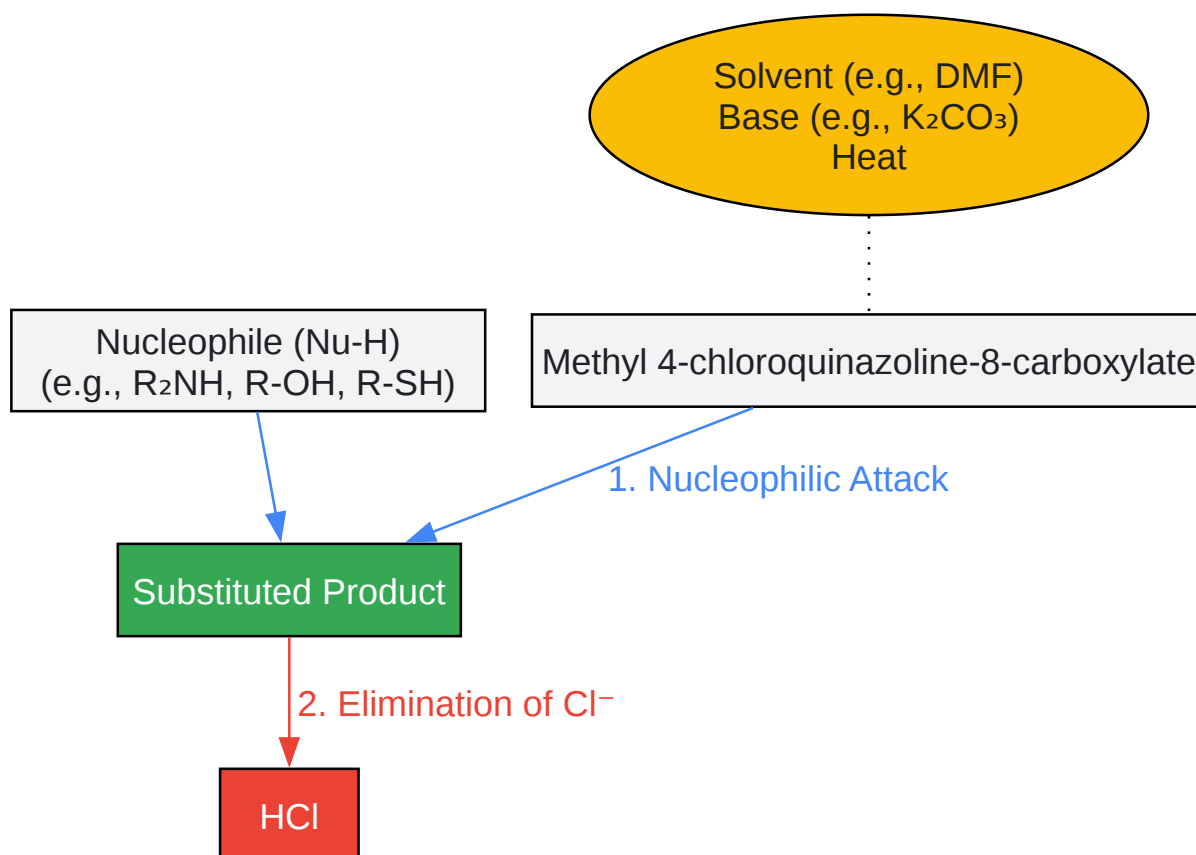
- **Methyl 4-chloroquinazoline-8-carboxylate**
- Amine nucleophile (1.1 equivalents)
- Anhydrous Potassium Carbonate (K_2CO_3 , 2.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)

- Oven-dried round-bottom flask with a magnetic stir bar
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

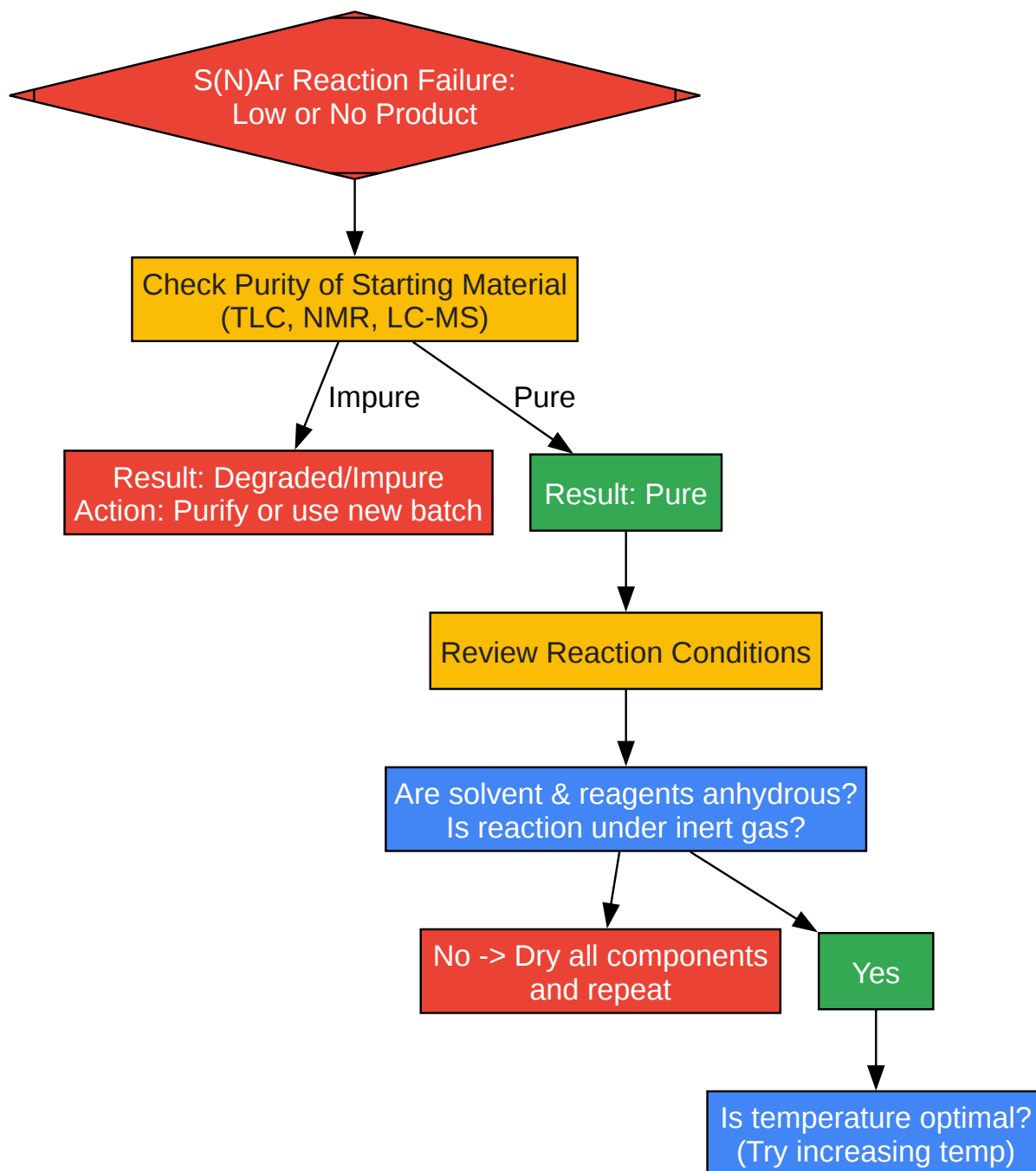
- To the oven-dried round-bottom flask, add **Methyl 4-chloroquinazoline-8-carboxylate** and anhydrous potassium carbonate.
- Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the starting materials.
- Add the amine nucleophile (1.1 eq.) dropwise to the stirring solution at room temperature.
- Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.

Visualizations



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Figure 1: General reaction pathway for S_NAr .



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Figure 2: Troubleshooting workflow for failed reactions.

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